molecular formula C14H7F6NO2 B1614352 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid CAS No. 887982-70-9

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid

Cat. No.: B1614352
CAS No.: 887982-70-9
M. Wt: 335.2 g/mol
InChI Key: JGSFCKHPCIOJSQ-UHFFFAOYSA-N
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Description

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid is a compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a picolinic acid moiety

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used[4][4].

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted phenyl derivatives and picolinic acid derivatives. Examples include:

Uniqueness

6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid is unique due to the combination of trifluoromethyl groups and the picolinic acid moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications .

Properties

IUPAC Name

6-[3,5-bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6NO2/c15-13(16,17)8-4-7(5-9(6-8)14(18,19)20)10-2-1-3-11(21-10)12(22)23/h1-6H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSFCKHPCIOJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647067
Record name 6-[3,5-Bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887982-70-9
Record name 6-[3,5-Bis(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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